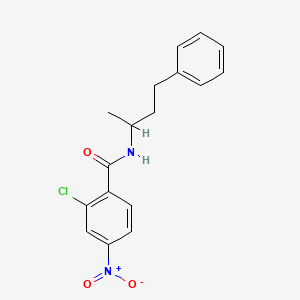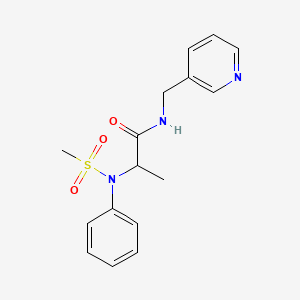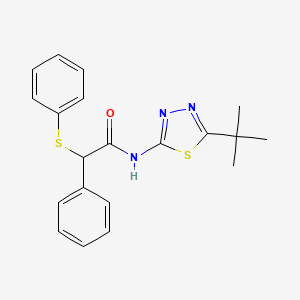![molecular formula C19H19ClN2O3 B3979948 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B3979948.png)
3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride
描述
3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride, also known as EMAQ, is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains both a quinoline and a benzoic acid moiety. EMAQ has been shown to have potential therapeutic applications due to its ability to interact with biological systems in a specific manner.
作用机制
The mechanism of action of 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride is not completely understood. However, it is believed that this compound interacts with biological systems by inhibiting the activity of enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition results in the accumulation of DNA damage, leading to cell death. This compound has also been shown to interact with the malarial parasite by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the survival of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and replication of the malarial parasite. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
One advantage of using 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride in lab experiments is its ability to interact with biological systems in a specific manner. This compound has been shown to have specific effects on enzymes and proteins, making it a useful tool for studying biological processes. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, this compound has been shown to have a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are many future directions for 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride research. One area of interest is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Additionally, this compound has been studied for its potential use in combination with other drugs for the treatment of cancer and malaria. Further research is needed to determine the optimal dosing and administration of this compound in these contexts. Finally, this compound has been studied for its potential use in treating other diseases, such as inflammatory bowel disease and Alzheimer's disease. Further research is needed to determine the efficacy of this compound in these contexts.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. It has potential therapeutic applications due to its ability to interact with biological systems in a specific manner. This compound has been shown to have anticancer, antimalarial, and antiviral properties, as well as anti-inflammatory effects. While there are limitations to using this compound in lab experiments, there are many future directions for research in this area.
科学研究应用
3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antimalarial, and antiviral properties. This compound has also been studied for its ability to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
属性
IUPAC Name |
3-[(6-ethoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-3-24-15-7-8-17-16(11-15)18(9-12(2)20-17)21-14-6-4-5-13(10-14)19(22)23;/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFMSZWLJZVCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide](/img/structure/B3979870.png)
![N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B3979878.png)
![1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3979898.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979910.png)


![methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate](/img/structure/B3979939.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3979944.png)
![3-[5-(4-bromophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3979945.png)


![2,2,2-trichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3979965.png)
